4-Hydroxy-1-(piperazin-1-yl)pentan-1-one
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Overview
Description
4-Hydroxy-1-(piperazin-1-yl)pentan-1-one is a chemical compound with the molecular formula C9H18N2O2. It contains a piperazine ring, a hydroxyl group, and a pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one typically involves the reaction of piperazine with a suitable precursor, such as 4-hydroxy-1-pentanone. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation to remove impurities and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-Hydroxy-1-(piperazin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The compound may also interact with other molecular pathways, contributing to its antimicrobial and other biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpiperazine: Shares the piperazine ring and hydroxyl group but differs in the rest of the structure.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and is investigated for similar serotonin reuptake inhibitory activity.
Uniqueness
4-Hydroxy-1-(piperazin-1-yl)pentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-hydroxy-1-piperazin-1-ylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)2-3-9(13)11-6-4-10-5-7-11/h8,10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPROYXRVMHDTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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